molecular formula C23H30O6 B14170554 [2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 4269-76-5

[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14170554
CAS No.: 4269-76-5
M. Wt: 402.5 g/mol
InChI Key: KSUOHHAFKLCGAB-LPEMZKRWSA-N
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Description

The compound [2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with a steroidal backbone. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multiple steps, including the formation of the steroidal backbone, introduction of functional groups, and final esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a ketone may yield a secondary alcohol.

Scientific Research Applications

[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as hormone regulation and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to steroid receptors, modulating gene expression and cellular functions. It may also inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: is similar to other steroidal compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

4269-76-5

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,14,16-17,20,28H,4-5,7,9-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1

InChI Key

KSUOHHAFKLCGAB-LPEMZKRWSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(C=CC(=O)C4)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(C=CC(=O)C4)C)C)O

Origin of Product

United States

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